molecular formula C13H14O2 B574252 6-Ethoxy-2-isopropenyl-1-benzo[b]furan CAS No. 173992-20-6

6-Ethoxy-2-isopropenyl-1-benzo[b]furan

Katalognummer: B574252
CAS-Nummer: 173992-20-6
Molekulargewicht: 202.253
InChI-Schlüssel: SOSQDRKSEVWQFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-2-isopropenyl-1-benzo[b]furan is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arylboronic acids in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex benzofuran derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-2-isopropenyl-1-benzo[b]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-isopropenyl-1-benzo[b]furan has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethoxy-2-isopropenyl-1-benzo[b]furan stands out due to its unique ethoxy and isopropenyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other benzofuran derivatives, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

173992-20-6

Molekularformel

C13H14O2

Molekulargewicht

202.253

IUPAC-Name

6-ethoxy-2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C13H14O2/c1-4-14-11-6-5-10-7-12(9(2)3)15-13(10)8-11/h5-8H,2,4H2,1,3H3

InChI-Schlüssel

SOSQDRKSEVWQFQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(O2)C(=C)C

Synonyme

Benzofuran, 6-ethoxy-2-(1-methylethenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.